

N-Desmethyltramadol: A Comprehensive Technical Guide on Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyltramadol (NDT), a primary metabolite of the analgesic drug tramadol, is crucial in understanding the parent drug's metabolism, pharmacokinetics, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the solubility and stability of **N-Desmethyltramadol**, offering detailed experimental protocols for their determination. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties of N-Desmethyltramadol

N-Desmethyltramadol is a metabolite formed through the N-demethylation of tramadol, a process primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2] While its pharmacological activity at the μ -opioid receptor is considered negligible compared to the parent drug and the O-desmethyl metabolite (M1), its quantification is essential for a complete pharmacokinetic profile of tramadol.[2][3]

Table 1: Physicochemical Properties of N-Desmethyltramadol



Property	Value	Source
Molecular Formula	C15H23NO2	[4][5]
Molecular Weight	249.35 g/mol	[4][5]
IUPAC Name	1-(3-methoxyphenyl)-2- (methylaminomethyl)cyclohexa n-1-ol	[5]
CAS Number	73806-55-0	[5]
pKa (predicted)	Very strong basic compound	[6]
Appearance	White to off-white solid (hydrochloride salt)	[7]

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. While specific quantitative solubility data for **N-Desmethyltramadol** in various solvents is not extensively published, this section outlines the standard experimental protocol for its determination. The hydrochloride salt of **N-Desmethyltramadol** is reported to be freely soluble in methanol and water.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the saturation solubility of **N-Desmethyltramadol** in various solvents at a controlled temperature.

Materials:

N-Desmethyltramadol (pure API)



- Solvents: Purified water (pH 1.2, 4.5, 6.8 buffer), Methanol, Ethanol, Dimethyl sulfoxide (DMSO)
- · Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for N-Desmethyltramadol

Procedure:

- Add an excess amount of N-Desmethyltramadol to a series of vials, each containing a
 known volume of the selected solvent. The presence of undissolved solid is necessary to
 ensure saturation.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
- Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
- After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
- To separate the undissolved solid, centrifuge the samples at a high speed.
- Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.



- Quantify the concentration of N-Desmethyltramadol in the diluted samples using a validated HPLC method.
- Calculate the solubility of N-Desmethyltramadol in each solvent, typically expressed in mg/mL or μg/mL.

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][11]

Objective: To investigate the degradation of **N-Desmethyltramadol** under various stress conditions and to identify the resulting degradation products.

Materials:

- N-Desmethyltramadol (pure API)
- Hydrochloric acid (HCl) solution (e.g., 0.1 N)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Purified water
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector



Procedure:

- 1. Preparation of Samples:
- Prepare stock solutions of N-Desmethyltramadol in a suitable solvent (e.g., methanol or water).
- 2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a defined period.
- Thermal Degradation: Expose the solid **N-Desmethyltramadol** and its solution to dry heat (e.g., 80°C) in a stability chamber for a defined period.
- Photolytic Degradation: Expose the solid N-Desmethyltramadol and its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11] A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

- At specified time points, withdraw samples from each stress condition.
- Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating N-Desmethyltramadol from its degradation products.
- Use a PDA detector to check for peak purity and an MS detector to obtain mass information
 of the degradation products to aid in their identification.



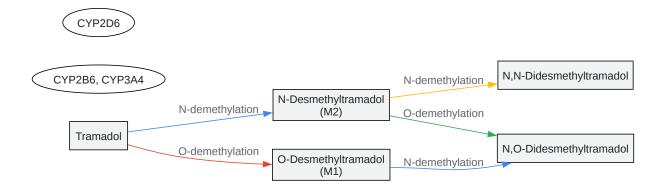
 Calculate the percentage of degradation of N-Desmethyltramadol and the relative amounts of the degradation products.

Table 2: Summary of Forced Degradation Conditions

Stress Condition	Reagent/Condition	Temperature	Duration
Acid Hydrolysis	0.1 N HCl	60°C	To be determined
Basic Hydrolysis	0.1 N NaOH	60°C	To be determined
Oxidation	3% H ₂ O ₂	Room Temperature	To be determined
Thermal (Dry Heat)	Solid and Solution	80°C	To be determined
Photolytic	Solid and Solution	Ambient	ICH Q1B guidelines

Signaling and Metabolic Pathways

N-Desmethyltramadol is a product of the metabolic N-demethylation of tramadol. Understanding this pathway is crucial for interpreting pharmacokinetic data.



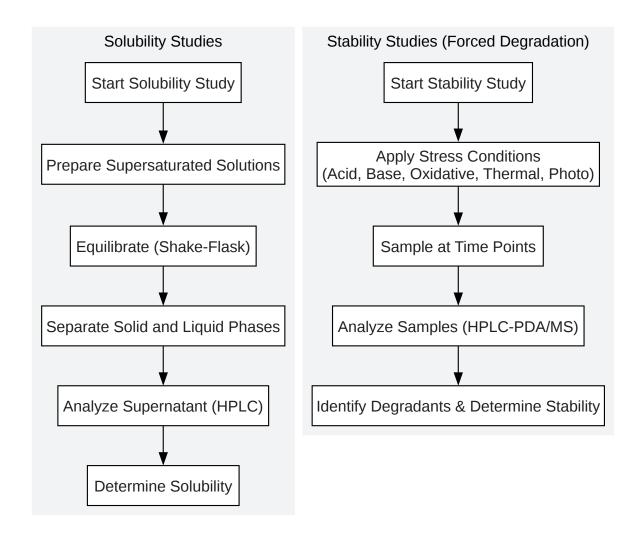
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Caption: Metabolic pathway of tramadol to its primary metabolites.



Experimental Workflows

A logical workflow is essential for conducting solubility and stability studies efficiently.



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Caption: General workflow for solubility and stability studies.

Conclusion



This technical guide provides a framework for the systematic investigation of the solubility and stability of **N-Desmethyltramadol**. While published data on these specific physicochemical properties are limited, the detailed experimental protocols outlined herein offer a robust approach for researchers to generate this critical information. A thorough understanding of the solubility and stability of **N-Desmethyltramadol** is indispensable for the development of robust analytical methods, the interpretation of pharmacokinetic data, and the overall advancement of research involving tramadol and its metabolites.

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